molecular formula C30H26FN3O6 B2363883 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1189861-40-2

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B2363883
CAS RN: 1189861-40-2
M. Wt: 543.551
InChI Key: FPFMTWNJOCFZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H26FN3O6 and its molecular weight is 543.551. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Solid Tumors with PET

One of the primary scientific applications of this compound is in positron emission tomography (PET) imaging, particularly for assessing the sigma-2 receptor status of solid tumors. This compound, as part of a series of fluorine-containing benzamide analogs, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in animal models, making it a promising candidate for tumor imaging with PET (Tu et al., 2007).

Potential in Bioisosteric Replacement for Analgesic Properties

The compound, through bioisosteric replacement methodology, has shown potential in enhancing analgesic properties. Replacing the phenyl ring of the benzyl fragment in similar compounds with an isosteric heterocycle has led to noticeable increases in analgesic activity, specifically in the case of 3-pyridine derivatives (Украинец, Моспанова, & Давиденко, 2016).

Role in Tumor Diagnosis and Imaging

Another significant application is in tumor diagnosis and imaging. Specific benzamide analogs of this compound, due to their high affinity for sigma-2 receptors, are leads for tumor diagnosis. They are also being considered for development as PET tracers, which is essential in the context of tumors overexpressing certain proteins like P-gp (Abate et al., 2011).

Antitumor Activity and EGFR Inhibition

This compound and its derivatives have been explored for their antitumor activities. They have shown inhibitory effects against wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cells. Some derivatives demonstrated higher antiproliferative activities against tumor cells compared to known drugs, indicating their potential as novel anti-cancer drugs (Zhang et al., 2021).

Insights on Hydrolytic Reactions

Research also includes the study of hydrolytic reactions involving this compound, especially in derivatives like ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate. These studies provide insights into the chemical behavior and potential applications of such compounds in different chemical reactions (Shemchuk et al., 2010).

properties

IUPAC Name

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN3O6/c1-38-26-14-23-25(15-27(26)39-2)33(18-21-6-3-4-8-24(21)31)30(37)34(29(23)36)17-19-9-11-20(12-10-19)28(35)32-16-22-7-5-13-40-22/h3-15H,16-18H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMTWNJOCFZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

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